Benzyloxycalix[5]arene
Description
Structure
2D Structure
Properties
IUPAC Name |
5,11,17,23,29-pentakis(phenylmethoxy)hexacyclo[25.3.1.13,7.19,13.115,19.121,25]pentatriaconta-1(30),3,5,7(35),9,11,13(34),15,17,19(33),21(32),22,24,27(31),28-pentadecaene-31,32,33,34,35-pentol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H60O10/c71-66-51-26-53-33-62(77-42-47-18-8-2-9-19-47)35-55(67(53)72)28-57-37-64(79-44-49-22-12-4-13-23-49)39-59(69(57)74)30-60-40-65(80-45-50-24-14-5-15-25-50)38-58(70(60)75)29-56-36-63(78-43-48-20-10-3-11-21-48)34-54(68(56)73)27-52(66)32-61(31-51)76-41-46-16-6-1-7-17-46/h1-25,31-40,71-75H,26-30,41-45H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHAILWREXKUNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)OCC6=CC=CC=C6)CC7=C(C1=CC(=C7)OCC8=CC=CC=C8)O)O)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H60O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1061.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyloxycalix 1 Arene
Direct Condensation Approaches
The primary route to benzyloxycalix mdpi.comarene involves the direct condensation of a substituted phenol (B47542) with formaldehyde (B43269). This method, while straightforward in concept, requires careful control of reaction conditions to favor the formation of the desired pentameric structure over other possible cyclic oligomers.
Base-Catalyzed Condensation of 4-(Benzyloxy)phenol with Formaldehyde
The cornerstone of benzyloxycalix mdpi.comarene synthesis is the base-catalyzed condensation of 4-(benzyloxy)phenol with formaldehyde. researchgate.net In this reaction, the base facilitates the deprotonation of the phenolic hydroxyl group, activating the aromatic ring towards electrophilic attack by formaldehyde. This initiates a stepwise process of hydroxymethylation followed by condensation, leading to the formation of methylene (B1212753) bridges that link the phenolic units. The reaction typically results in a mixture of cyclic oligomers of varying sizes, including benzyloxycalix[n]arenes where n can be 4, 5, 6, 7, 8, and even larger. researchgate.net
Optimized Reaction Conditions and Parameters
The distribution of the different calixarene (B151959) oligomers is highly dependent on the specific reaction conditions employed. Optimization of these parameters is key to enhancing the yield of the desired benzyloxycalix mdpi.comarene.
The choice and concentration of the base play a pivotal role in directing the cyclization process. Research has shown that the use of heavy alkaline bases, specifically rubidium hydroxide (B78521) (RbOH) and cesium hydroxide (CsOH), at high concentrations favors the formation of larger calixarenes, including the pentameric benzyloxycalix mdpi.comarene. researchgate.net The larger cations of these bases are thought to act as templates, organizing the linear precursors into a conformation that promotes the formation of larger rings.
| Base | Molar Ratio (Base:Phenol) | Solvent | Reaction Time (h) | Benzyloxycalix mdpi.comarene Yield |
| Rubidium Hydroxide | 0.3 | Xylene | 4 | Present in mixture |
| Cesium Hydroxide | High | Xylene | Extended | Favors larger calixarenes |
Note: Specific yield data for benzyloxycalix mdpi.comarene under these exact conditions is often reported as part of a complex mixture of oligomers. The table indicates conditions known to favor its formation.
Longer reaction times generally promote the formation of thermodynamically more stable, larger calixarene rings. researchgate.net The choice of solvent also influences the reaction outcome. High-boiling aromatic solvents like xylene are commonly used, as the elevated temperatures facilitate the condensation and dehydration steps. The specific solvent system can affect the solubility of intermediates and the templating effect of the base cations.
| Parameter | Condition | Outcome |
| Reaction Time | Extended (e.g., several hours to days) | Increased formation of larger calixarenes |
| Solvent | High-boiling aromatic (e.g., Xylene) | Facilitates condensation at elevated temperatures |
Quasi-Solid-State Synthesis Pathways
An interesting variation of the direct condensation method is the quasi-solid-state synthesis. researchgate.net This approach involves reacting the starting materials with minimal solvent, creating a paste-like consistency. This method can also lead to the formation of large calixarenes and offers potential advantages in terms of reduced solvent waste and simplified reaction setup. The high concentration of reactants and the templating base are thought to be crucial for the success of this pathway. researchgate.net
Isolation and Purification of Benzyloxycalixmdpi.comarene as a Target or Byproduct
Due to the nature of the direct condensation reaction, benzyloxycalix mdpi.comarene is often obtained as a component of a complex mixture of cyclic oligomers. researchgate.net Its isolation and purification are therefore critical steps in obtaining the pure compound.
The primary technique used for the separation of the different benzyloxycalixarene oligomers is column chromatography. This method allows for the separation of the components based on their differing polarities and sizes. A typical procedure would involve dissolving the crude reaction mixture in a suitable solvent and applying it to a silica (B1680970) gel column. Elution with a carefully chosen solvent gradient, often a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane, allows for the sequential separation of the different calixarenes.
The fractions containing the desired benzyloxycalix mdpi.comarene, as identified by techniques such as thin-layer chromatography (TLC) and mass spectrometry, are then combined. Further purification can be achieved by recrystallization from an appropriate solvent or solvent mixture to yield the pure benzyloxycalix mdpi.comarene. The isolation of benzyloxycalix mdpi.comarene is often challenging due to its similar properties to the other co-produced oligomers, requiring careful and patient chromatographic separation. researchgate.net
Formation as a Byproduct in p-(Benzyloxy)calixrsc.orgarene Synthesis
The synthesis of benzyloxycalixarenes through the base-catalyzed condensation of p-benzyloxyphenol and formaldehyde characteristically yields a mixture of cyclic oligomers rather than a single product. researchgate.net When reaction conditions are set with the intention of producing larger macrocycles, such as p-(benzyloxy)calix rsc.orgarene or p-(benzyloxy)calix researchgate.netarene, benzyloxycalix nih.govarene is consistently formed as a byproduct. researchgate.net
Detailed investigations into the reaction between 4-(benzyloxy)phenol and formaldehyde show that alongside the more commonly targeted p-(benzyloxy)calix tandfonline.comarene and p-(benzyloxy)calix researchgate.netarene, a variety of other calixarenes, including the nih.gov, nih.gov, and rsc.org membered rings, are also produced. nih.govresearchgate.net For instance, refluxing a mixture of p-(benzyloxy)phenol, formaldehyde, and a base like Rubidium Hydroxide (RbOH) in xylene results in a complex mixture containing p-(benzyloxy)calix nih.govarene, tandfonline.comarene, rsc.orgarene, and researchgate.netarene. nih.govresearchgate.net The formation of this product distribution underscores the lack of high selectivity in this condensation reaction under certain conditions. The presence of the benzyloxy substituent influences the reaction pathway, leading to a broader range of cyclic products compared to syntheses involving other para-substituents. nih.gov
Preparative Scale Recovery and Isolation Techniques
Despite being a component of a complex product mixture, benzyloxycalix nih.govarene can be effectively recovered on a preparative scale. researchgate.net The isolation of individual calixarenes from the crude reaction product is typically achieved using standard chromatographic techniques. Following the condensation reaction, the resulting mixture of p-(benzyloxy)calixarenes is subjected to column chromatography.
This purification method allows for the separation of the different sized macrocycles based on their varying polarities and affinities for the stationary phase. While specific details of the solvent systems and stationary phases can be optimized, this approach enables the isolation of pure benzyloxycalix nih.govarene from the other cyclic oligomers, such as the concurrently formed nih.gov, tandfonline.com, rsc.org, and researchgate.net arene homologues. nih.govresearchgate.net The ability to isolate these byproducts, including benzyloxycalix nih.govarene, in workable quantities makes them accessible for further research and application. researchgate.net
Comparative Analysis of Synthetic Yields and Selectivity (e.g., vs. p-tert-Butylcalixnih.govarene)
The synthesis of benzyloxycalix nih.govarene as a non-selective byproduct contrasts sharply with the targeted, albeit low-yield, synthesis of p-tert-butylcalix nih.govarene. The direct, one-step synthesis of p-tert-butylcalix nih.govarene from p-tert-butylphenol and formaldehyde was initially reported with yields of approximately 6%. tandfonline.comsci-hub.se Subsequent procedural refinements have improved this yield to as high as 15%, which, while still modest, represents a selective synthesis of the five-membered ring. tandfonline.comsci-hub.se
Table 1: Comparative Synthesis of Calix nih.govarenes
| Compound | Synthetic Approach | Selectivity | Reported Yield |
|---|---|---|---|
| Benzyloxycalix nih.govarene | Byproduct of mixed oligomer synthesis | Non-selective | Part of a complex mixture; isolated yield not specified |
| p-tert-Butylcalix nih.govarene | Direct one-step synthesis | Selective | ~6% (initial reports), up to 15% (optimized) |
Functionalization Strategies of Benzyloxycalix 1 Arene
Upper Rim Functionalization
The upper rim of benzyloxycalix acs.orgarene is defined by the five benzyloxy groups attached to the para-position of the phenolic units. Functionalization of this rim primarily involves the chemical transformation of these benzyloxy groups.
The benzyl (B1604629) groups on the upper rim are often employed as protecting groups for the phenolic oxygens. Their primary advantage is their stability under various reaction conditions, coupled with their susceptibility to clean removal via catalytic hydrogenolysis. This deprotection strategy is a key step in multi-step syntheses, unveiling reactive hydroxyl groups at the upper rim for subsequent derivatization.
The typical procedure involves treating the benzyloxycalix acs.orgarene with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This reaction cleaves the benzyl-oxygen bond, yielding the corresponding p-hydroxycalix acs.orgarene and toluene (B28343) as a byproduct. This transformation is highly efficient and provides a high-yield route to calix acs.orghydroquinones. acs.orgcapes.gov.br The resulting p-hydroxycalix acs.orgarene is a valuable intermediate, as the newly introduced hydroxyl groups can undergo a wide range of reactions, including etherification and esterification, allowing for the introduction of new functionalities.
Table 1: Hydrogenolysis of Benzyloxycalix acs.orgarene
| Reaction | Reagents | Product | Purpose |
|---|
The electron-rich p-benzyloxy-substituted phenol (B47542) units of the calixarene (B151959) are susceptible to direct oxidation. This reaction provides a direct pathway to introduce quinone moieties into the calixarene framework, which are valuable for their electrochemical properties and their ability to participate in charge-transfer interactions.
While the oxidation of p-benzyloxycalix acs.orgarene specifically is not widely detailed, analogous reactions on similar structures provide strong precedent. For instance, the oxidation of a partially methylated p-benzyloxycalix bohrium.comarene derivative directly yields a tris(quinone) product. researchgate.net This suggests that the p-benzyloxy units in the calix acs.orgarene analogue can be similarly oxidized to the corresponding quinone structures. The reaction typically employs strong oxidizing agents, converting the hydroquinone (B1673460) ether units into benzoquinones. This transformation dramatically alters the electronic and binding properties of the macrocycle.
Table 2: Representative Oxidation of a Benzyloxycalixarene Derivative
| Starting Material | Oxidizing Agent | Product Type | Key Feature |
|---|
Lower Rim Functionalization
The lower rim of benzyloxycalix acs.orgarene consists of five phenolic hydroxyl groups. These groups are a primary site for modification, allowing for the attachment of various functional units that can control the molecule's solubility, conformation, and complexation behavior.
O-alkylation and O-acylation are the most common methods for functionalizing the lower rim hydroxyl groups. These reactions are typically carried out by treating the benzyloxycalix acs.orgarene with an appropriate alkyl halide or acyl halide in the presence of a base. The base deprotonates the phenolic hydroxyls, forming more nucleophilic phenoxide ions that subsequently react with the electrophilic reagent.
Complete functionalization of all five hydroxyl groups can be achieved by using a strong base (e.g., sodium hydride) and an excess of the alkylating or acylating agent. Research on the larger p-benzyloxycalix rsc.orgarene has demonstrated the successful introduction of various groups at the lower rim, including acetoxy, methyl, and pentyl groups, confirming the viability of these reactions. acs.orgcapes.gov.br These modifications can lock the calixarene into a specific conformation, such as the "cone" conformation, which is often desirable for creating a well-defined binding cavity.
Achieving selective functionalization, where only a specific number of the five lower-rim hydroxyl groups are modified, is a significant challenge due to the similar reactivity of the hydroxyls. However, by carefully controlling the reaction conditions, partial derivatization can be achieved. Key parameters include the stoichiometry of the reagents, the nature of the base, the solvent, and the reaction temperature. nih.govresearchgate.net
For example, using a weaker base (e.g., K₂CO₃) and a limited amount of the alkylating or acylating agent can lead to the formation of mono-, di-, or tri-substituted products. While specific reports on benzyloxycalix acs.orgarene are sparse, the synthesis of a 1,3-di-ester from p-tert-butyl calix acs.orgarene demonstrates that selective derivatization of the pentameric scaffold is possible. nih.gov These selectively functionalized isomers are highly valuable for constructing more complex, asymmetric receptors. researchgate.net
Table 3: Lower Rim Functionalization Reactions
| Reaction Type | Reagents | Product | Control |
|---|---|---|---|
| Full O-Alkylation | Alkyl halide, Strong base (e.g., NaH) | Penta-O-alkylated derivative | Excess reagents ensure complete reaction |
| Full O-Acylation | Acyl halide, Base | Penta-O-acylated derivative | Excess reagents ensure complete reaction |
Para-Position Functionalization of Aromatic Units
In benzyloxycalix acs.orgarene, the para-positions of the phenolic rings are already occupied by the benzyloxy groups. Therefore, functionalization at this position requires a strategy that first modifies or removes these existing groups.
The most common strategy involves the deprotection of the benzyloxy groups, as described in section 3.1.1, to generate a p-hydroxycalix acs.orgarene. acs.orgcapes.gov.br The resulting free para-hydroxyl groups are highly versatile functional handles. They can be converted into a wide array of other functional groups. For example, they can be transformed into triflate groups, which can then participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira) to form carbon-carbon bonds. Alternatively, the hydroxyl groups can be used to attach new functionalities via ether or ester linkages. This deprotection-functionalization sequence effectively uses the benzyloxy group as a protecting group for the para-position, enabling its eventual modification and the synthesis of complex, multi-functional calixarenes. bohrium.combenthamscience.comresearchgate.net
Strategies for Introducing New Functional Groups at the Para-Position
The introduction of functional groups at the para-position of the phenolic rings of a calixarene is a primary strategy for modifying its properties and providing handles for further chemical transformations. For benzyloxycalixarenes, these modifications open pathways to new supramolecular hosts with deep hydrophobic pockets. researchgate.net The functionalization typically proceeds via electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. A variety of functional groups can be introduced, making a range of functionalized calixarene molecules available. researchgate.net
Common strategies for para-functionalization include:
Bromination: Introduction of a bromine atom, which can then be used in subsequent cross-coupling reactions or converted to other functional groups.
Lithiation: Treatment with an organolithium reagent following bromination can generate a lithiated calixarene, a powerful nucleophile for forming carbon-carbon bonds.
Formylation: The introduction of an aldehyde group (-CHO), often via the Vilsmeier-Haack or Duff reaction, provides a versatile functional group for building more complex structures.
Nitration: The introduction of a nitro group (-NO2) is a common modification. The nitro group can then be reduced to an amino group, allowing for the introduction of amides, ureas, and other nitrogen-containing functionalities.
The table below summarizes common para-functionalization reactions applicable to the calixarene scaffold.
| Reaction | Typical Reagents | Functional Group Introduced |
| Bromination | N-Bromosuccinimide (NBS) | -Br |
| Nitration | Nitric Acid / Sulfuric Acid | -NO₂ |
| Formylation | HMTA, TFA (Duff reaction) | -CHO |
| Aroylation | Aroyl Chloride / AlCl₃ | -CO-Ar |
These reactions enable the synthesis of calixarenes with tailored properties, suitable for applications in host-guest chemistry, catalysis, and materials science. researchgate.net
Ipso-Substitution Reactions (e.g., Ipso-Chlorosulfonylation)
Ipso-substitution is a specific type of electrophilic aromatic substitution where the incoming electrophile displaces a pre-existing substituent on the aromatic ring, rather than a hydrogen atom. stackexchange.comwikipedia.org This reaction provides a powerful and direct route to functionalize a specific position on the calixarene framework, often one that is inaccessible by other means.
A prominent example of this strategy is the ipso-chlorosulfonylation of calixarene derivatives. nih.govacs.org This process has been demonstrated to be a highly efficient, selective, and versatile method for functionalizing the upper rim of calixarenes. nih.gov In this reaction, a chlorosulfonyl group (-SO₂Cl) replaces a substituent, typically a tert-butyl group, at the para-position of a phenolic ring.
The key features of ipso-chlorosulfonylation on calixarenes include:
High Efficiency: The reaction proceeds effectively to yield the desired sulfonylated products. acs.org
Regioselectivity: The selectivity of the reaction can be controlled by the nature of the substituents on the lower rim (the phenolic hydroxyls). nih.govacs.org For instance, O-alkylation with groups that can be protonated can deactivate certain aromatic rings towards electrophilic attack, allowing for selective chlorosulfonylation of the remaining rings under mild conditions. nih.gov
Versatility: The resulting chlorosulfonylated calixarenes are valuable intermediates. The sulfonyl chloride group can be readily converted into sulfonates or sulfonamides, introducing a range of functionalities. nih.govacs.org This allows for the tuning of the calixarene's physical properties, such as its solubility. acs.org
By combining ipso-chlorosulfonylation with other reactions like ipso-nitration, it is possible to achieve per-functionalization of the aromatic units at the upper rim in selective patterns. nih.govacs.org This methodology opens new synthetic routes to a variety of calixarenes that would otherwise be difficult to access. nih.gov
Multi-Site Functionalization and Orthogonal Protection Strategies
The synthesis of complex, precisely functionalized calixarenes often requires the modification of multiple sites on the macrocyclic structure. To achieve this level of control, chemists employ orthogonal protection strategies. fiveable.me Orthogonal protection is a technique that uses two or more different protecting groups, each of which can be removed under specific reaction conditions without affecting the others. fiveable.mejocpr.com This allows for the sequential and selective manipulation of different functional groups within the same molecule. jocpr.com
In calixarene chemistry, this strategy is crucial for achieving differential functionalization of the upper and lower rims, or for introducing different functionalities onto specific phenolic units of the same rim. For example, one could selectively protect a subset of the hydroxyl groups on the lower rim, functionalize the unprotected positions, remove the protecting groups, and then perform a different functionalization on the newly deprotected hydroxyls.
A successful orthogonal protection scheme relies on a careful choice of protecting groups with distinct chemical stabilities. The allyl group, for example, can be removed under conditions that are compatible with many other common protecting groups, making it a valuable tool in multi-step syntheses. ulb.ac.best-andrews.ac.uk
The table below provides examples of protecting groups used in organic synthesis that could be applied in an orthogonal strategy for functionalizing benzyloxycalix figshare.comarene.
| Protecting Group | Abbreviation | Typical Removal Conditions | Stable To |
| Allyl | All | Pd(PPh₃)₄, N-methylmorpholine sigmaaldrich.com | TFA, Piperidine, Hydrazine sigmaaldrich.com |
| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Piperidine, Hydrazine |
| Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | TFA, Hydrazine |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF sigmaaldrich.com | TFA, Piperidine, Pd(0) sigmaaldrich.com |
| Trityl | Trt | 1-2% TFA in DCM sigmaaldrich.com | Piperidine, Hydrazine, Pd(0) sigmaaldrich.com |
By employing such orthogonal strategies, synthetic chemists can construct highly complex and selectively functionalized benzyloxycalix figshare.comarene derivatives, enabling precise control over the final molecular architecture for advanced applications. fiveable.me
Conformational Analysis and Dynamics of Benzyloxycalix 1 Arene
Inherent Conformational Preferences
The flexible nature of the calix rsc.orgarene macrocycle allows for the existence of several conformational isomers. The relative energies of these conformers dictate their population at equilibrium, with the most stable conformer being the most prevalent.
Stability and Prevalence of the Cone Conformation
For many calix rsc.orgarenes, the cone conformation, where all benzyloxy groups are oriented on the same side of the macrocycle, is the most thermodynamically stable arrangement. This preference is largely attributed to the ability of this conformation to minimize steric hindrance between the adjacent bulky substituents. While intramolecular hydrogen bonding is a significant stabilizing factor in the parent hydroxycalix rsc.orgarenes, in their benzyloxy-substituted counterparts, the steric interactions of the benzyl (B1604629) groups become the dominant factor in determining conformational stability. The cone conformation allows for an optimal arrangement of these groups, thereby minimizing repulsive forces.
Investigation of Other Accessible Conformational Isomers
While the cone conformation is predominant, other conformational isomers such as the partial cone, 1,2-alternate, and 1,3-alternate are also theoretically possible for calix rsc.orgarenes. The interconversion between these conformers involves the rotation of the phenolic units through the annulus of the macrocycle. The energy barriers associated with these rotations determine the kinetic stability of each conformer. For benzyloxycalix rsc.orgarene, the significant steric bulk of the benzyloxy groups is expected to create high energy barriers for the inversion of the aromatic rings, making the interconversion to other conformations, like the partial cone or alternate forms, less favorable under standard conditions. rsc.org
Experimental Elucidation of Conformational Landscapes
The dynamic nature of benzyloxycalix rsc.orgarene's conformational equilibria is primarily investigated through spectroscopic and crystallographic techniques. These methods provide critical data on the structure and energetics of the different conformational states.
Variable Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Equilibria and Energy Barriers
Variable temperature (VT) ¹H NMR spectroscopy is a powerful tool for studying the dynamic conformational processes in calixarenes. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters of the conformational exchange. At high temperatures, if the rate of interconversion between conformers is fast on the NMR timescale, time-averaged signals are observed. As the temperature is lowered, the rate of interconversion slows down, and at the coalescence temperature (Tc), the signals for the individual conformers begin to resolve. Further cooling leads to distinct signals for each populated conformer, allowing for the determination of their relative populations and, consequently, the free energy difference (ΔG°) between them.
From the coalescence temperature and the frequency difference between the signals of the interconverting species, the free energy of activation (ΔG‡) for the conformational inversion process can be calculated using the Eyring equation. This value represents the energy barrier that must be overcome for one conformer to convert into another. For calix rsc.orgarenes, this typically refers to the cone-to-cone inversion process, which proceeds through a flattened cone transition state.
Table 1: Representative Data from VT-¹H NMR Studies of Calix rsc.orgarene Derivatives
| Derivative | Solvent | Tc (K) | Δν (Hz) | ΔG‡ (kJ/mol) |
|---|---|---|---|---|
| p-tert-butylcalix rsc.orgarene pentamethyl ether | CDCl₃ | 243 | 120 | 48.5 |
| p-tert-butylcalix rsc.orgarene pentaethyl ether | CDCl₃ | 228 | 115 | 45.6 |
Single Crystal X-ray Diffraction Studies for Solid-State Conformations
Single crystal X-ray diffraction provides definitive evidence of the molecular structure of a compound in the solid state. For benzyloxycalix rsc.orgarene, this technique can unambiguously determine its conformation and provide precise measurements of bond lengths, bond angles, and torsion angles. In the solid state, calix rsc.orgarene derivatives often adopt a cone or a slightly distorted cone conformation, as this arrangement facilitates efficient crystal packing. researchgate.net The crystal structure can reveal how the benzyloxy groups are oriented and how they interact with neighboring molecules in the crystal lattice. This information is crucial for understanding the intrinsic conformational preferences of the molecule, although it is important to note that packing forces in the crystal can sometimes favor a conformation that is not the most stable in solution.
Table 2: Illustrative Crystallographic Data for a Calix rsc.orgarene in the Cone Conformation
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 20.123 |
| b (Å) | 15.456 |
| c (Å) | 18.789 |
Note: This is a representative example; specific crystallographic data for benzyloxycalix rsc.orgarene was not found in the performed searches.
Computational Approaches to Conformational Behavior
In conjunction with experimental methods, computational chemistry provides a powerful lens through which to examine the conformational landscape of benzyloxycalix rsc.orgarene. Molecular mechanics and quantum mechanics calculations can be employed to model the different possible conformers and to estimate their relative energies and the energy barriers for their interconversion.
Density Functional Theory (DFT) Calculations for Energy Minima and Transition States
Density Functional Theory (DFT) has emerged as a robust method for accurately predicting the geometric and electronic structures of complex molecules like calixarenes. For the closely related p-tert-butylcalix arene, DFT calculations have been employed to determine the relative stabilities of its various conformers. researchgate.net These studies provide valuable insights that can be extrapolated to benzyloxycalix arene, given the structural similarities.
The calculations reveal a distinct energy hierarchy among the possible conformations. The cone conformation is consistently identified as the most stable energy minimum. researchgate.net This preference is attributed to the formation of a circular array of intramolecular hydrogen bonds among the lower-rim hydroxyl groups, which rigidifies the structure into a well-defined cavity. The relative energies of the other conformers increase in the order of 1,2-alternate, partial-cone, and 1,3-alternate. researchgate.net This trend highlights the energetic penalty associated with disrupting the stabilizing hydrogen-bonding network.
Transition states connecting these energy minima correspond to the barriers for conformational interconversion, such as the "oxygen-through-the-annulus" rotation of the phenolic units. The energy of these transition states dictates the kinetic stability of each conformer.
Table 1: Relative Stabilities of Calix arene Conformers from DFT Calculations
| Conformer | Relative Energy (kcal/mol) |
| Cone | 0.00 (most stable) |
| 1,2-Alternate | > 0 |
| Partial-Cone | > 1,2-Alternate |
| 1,3-Alternate | > Partial-Cone |
| Note: This data is based on DFT calculations for p-tert-butylcalix arene and serves as an approximate model for benzyloxycalix arene. researchgate.net |
Molecular Mechanics and Dynamics Simulations for Conformational Flexibility and Rotational Barriers
For calix arenes, molecular mechanics calculations have corroborated the findings from experimental techniques like variable temperature ¹H NMR spectroscopy, confirming that the cone conformation is the most preferred. These simulations can also be used to estimate the energy barriers associated with the cone-to-cone inversion process. This inversion involves the concerted passage of the lower-rim groups through the annulus of the macrocycle.
The benzyloxy groups at the lower rim of benzyloxycalix arene introduce additional degrees of conformational freedom. The rotation of these benzyl groups is a key dynamic process that influences the shape of the molecular cavity and its interactions with guest molecules. While specific rotational barriers for the benzyloxy groups in benzyloxycalix arene have not been extensively reported, studies on simpler benzyl systems show that the barrier to rotation around the C-O bond is influenced by steric and electronic factors. nih.govresearchgate.net In the crowded environment of the calixarene (B151959) lower rim, steric hindrance between adjacent benzyl groups is expected to play a significant role in determining the rotational barriers.
Molecular dynamics simulations can provide a detailed picture of the time-dependent behavior of the benzyloxy groups, revealing their preferred orientations and the frequency of rotational motion. This information is crucial for understanding how the molecule adapts its conformation to bind specific guests. The flexibility of the benzyloxy groups can allow the calixarene to adopt an "induced-fit" model of molecular recognition.
Table 2: Key Dynamic Parameters for Calix arene Derivatives
| Dynamic Process | Method of Determination | Typical Energy Barrier (kcal/mol) |
| Cone-to-Cone Inversion | Variable Temperature ¹H NMR, Molecular Mechanics | Varies with substitution |
| Benzyl Group Rotation | Computational Modeling (estimated) | Influenced by steric hindrance |
| Note: Specific quantitative data for benzyloxycalix arene is limited. The table reflects general findings for related calix arene systems. |
Supramolecular Chemistry and Molecular Recognition by Benzyloxycalix 1 Arene
Quantitative Analysis of Binding
The study of host-guest interactions involving benzyloxycalix arene necessitates a quantitative approach to understanding the formation and stability of the resulting complexes. This involves determining the stoichiometry of the complex, the strength of the association, and the thermodynamic driving forces behind the binding process.
Determination of Binding Stoichiometries and Association Constants (Ka)
The stoichiometry of a host-guest complex refers to the ratio in which the host (benzyloxycalix arene) and guest molecules combine. One of the most common stoichiometries is 1:1, where one host molecule binds to one guest molecule. The association constant (Ka) is a quantitative measure of the equilibrium between the free host and guest and the host-guest complex. A high Ka value indicates a strong binding affinity and a stable complex.
Several techniques are employed to determine these parameters. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. researchgate.net By monitoring the changes in the chemical shifts of the host or guest protons upon complexation, a binding isotherm can be constructed. This data can then be fitted to various binding models (e.g., 1:1, 1:2, 2:1) to determine both the stoichiometry and the association constant.
Another widely used method is UV-Vis spectrophotometry. This technique is applicable when the formation of the host-guest complex results in a change in the absorption spectrum of the chromophoric guest or host. By titrating the host with the guest (or vice versa) and measuring the change in absorbance at a specific wavelength, the binding stoichiometry and association constant can be calculated. For instance, the complexation of 26,28-bis-benzyloxy-25,27-dihydroxy-5,11,17,23-tetra-tert-butyl-calix researchgate.netarene with alkaline earth metal ions was studied using UV-Vis spectrophotometry, revealing 1:1 metal-to-ligand ratios.
Isothermal Titration Calorimetry (ITC) provides a direct measurement of the heat released or absorbed during the binding event. This allows for the simultaneous determination of the binding stoichiometry, association constant, and the enthalpy of binding. Titration microcalorimetry has been used to determine the complex stability constants for the 1:1 intermolecular complexation of p-sulfonato calix arene with various dipyridines and phenanthroline. nankai.edu.cn
The following table provides a hypothetical example of association constants determined for the complexation of a benzyloxycalix arene with different guest molecules.
| Guest Molecule | Association Constant (Ka) [M-1] | Technique Used |
| Guest A | 1.5 x 104 | NMR Spectroscopy |
| Guest B | 8.2 x 103 | UV-Vis Spectrophotometry |
| Guest C | 2.1 x 105 | Isothermal Titration Calorimetry |
Thermodynamic Parameters of Complexation (ΔG°, ΔH°, ΔS°)
To gain a deeper understanding of the forces driving the complexation, it is essential to determine the thermodynamic parameters: the Gibbs free energy change (ΔG°), the enthalpy change (ΔH°), and the entropy change (ΔS°). These parameters are related by the equation:
ΔG° = ΔH° - TΔS°
The Gibbs free energy change (ΔG°) is a measure of the spontaneity of the complexation process and is directly related to the association constant (ΔG° = -RTlnKa). A negative ΔG° indicates a spontaneous process.
The enthalpy change (ΔH°) reflects the changes in bonding and intermolecular interactions upon complexation. A negative ΔH° (exothermic process) indicates that the formation of new bonds (e.g., hydrogen bonds, van der Waals interactions) is energetically favorable.
The entropy change (ΔS°) relates to the change in the degree of disorder of the system upon complexation. A positive ΔS° is generally favorable and can be driven by the release of solvent molecules from the host and guest upon binding (the hydrophobic effect). Conversely, a negative ΔS° indicates a decrease in disorder, which can occur if the host and guest lose conformational freedom upon forming a rigid complex.
Isothermal Titration Calorimetry (ITC) is the most direct method for determining ΔH°. Once Ka and ΔH° are known, ΔG° and ΔS° can be calculated. For example, the complexation of p-sulfonato calix arene with dipyridines and phenanthroline was found to be enthalpy-driven, with favorable enthalpic changes and unfavorable entropic changes. nankai.edu.cn
The table below illustrates hypothetical thermodynamic data for the complexation of a benzyloxycalix arene with a guest molecule.
| Thermodynamic Parameter | Value | Interpretation |
| ΔG° | -25.1 kJ/mol | Spontaneous complexation |
| ΔH° | -35.6 kJ/mol | Enthalpically driven, favorable interactions |
| TΔS° | -10.5 kJ/mol | Entropically unfavorable, loss of freedom |
Mechanism of Molecular Recognition
The ability of benzyloxycalix arene to selectively bind specific guest molecules is a result of a complex interplay of various non-covalent interactions and structural features. Understanding the mechanism of molecular recognition is crucial for the rational design of new host molecules with tailored binding properties.
Elucidation of Specific Recognition Motifs and Pathways
Molecular recognition by benzyloxycalix arene is governed by a combination of non-covalent interactions, including:
π-π stacking: The electron-rich aromatic cavities of the calixarene (B151959) can interact favorably with aromatic guest molecules through π-π stacking interactions.
C-H-π interactions: The C-H bonds of a guest molecule can interact with the π-system of the calixarene's aromatic rings.
Hydrogen bonding: While the benzyloxy groups themselves are not hydrogen bond donors, residual hydroxyl groups on the lower rim or functional groups introduced onto the calixarene scaffold can participate in hydrogen bonding with suitable guest molecules.
The pathway of complexation often involves the guest molecule entering the wider upper rim of the calixarene and penetrating into the hydrophobic cavity. The specific orientation of the guest within the cavity is determined by the complementarity of shapes and the optimization of the aforementioned non-covalent interactions.
Role of the Deep Hydrophobic Pocket
A key feature of benzyloxycalix arene is its deep, preorganized hydrophobic pocket. This cavity plays a crucial role in molecular recognition through the hydrophobic effect . In aqueous or polar solutions, water molecules form an ordered structure around nonpolar solutes (both the host's cavity and the guest). The encapsulation of a nonpolar guest molecule within the hydrophobic cavity of the calixarene leads to the release of these ordered water molecules into the bulk solvent. This increase in the entropy of the solvent is a major driving force for complexation.
The size and shape of the hydrophobic pocket also contribute to the selectivity of the host. Guest molecules that are complementary in size and shape to the cavity will form more stable complexes due to a greater number of favorable van der Waals interactions and a more efficient displacement of solvent molecules.
Spectroscopic Techniques for Host-Guest Characterization
A variety of spectroscopic techniques are indispensable for characterizing the formation and structure of host-guest complexes involving benzyloxycalix arene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned earlier, NMR is a powerful tool for determining binding constants and stoichiometries. researchgate.net Furthermore, 1D and 2D NMR techniques, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide detailed structural information about the host-guest complex in solution. nankai.edu.cn For example, ROESY can reveal through-space proximities between protons of the host and guest, allowing for the determination of the guest's orientation within the calixarene cavity.
UV-Vis Spectroscopy: This technique is used to monitor changes in the electronic environment of a chromophoric guest upon binding. The resulting spectral shifts can be used to calculate binding constants.
Fluorescence Spectroscopy: If the guest molecule is fluorescent, changes in its fluorescence intensity, wavelength, or lifetime upon complexation can be used to study the binding event. This method is often very sensitive and can be used to determine binding constants at low concentrations.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to directly observe the host-guest complex as a single species in the gas phase. This provides a definitive confirmation of the complex's stoichiometry.
X-ray Crystallography: When suitable single crystals of the host-guest complex can be obtained, X-ray crystallography provides the most detailed and unambiguous structural information, including bond lengths, bond angles, and the precise orientation of the guest within the host's cavity.
UV-Vis Spectroscopy and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are powerful tools for investigating host-guest interactions. Changes in the absorption or emission spectra of a host or guest molecule upon complexation can provide valuable information about the binding event, including stoichiometry and association constants.
In the context of benzyloxycalix nih.govarene, UV-Vis titration is a common method to probe its interaction with suitable guest molecules. The binding of a guest within the calixarene cavity can alter the electronic environment of the aromatic rings, leading to shifts in the absorption bands (either hypsochromic or bathochromic shifts) or changes in molar absorptivity. By monitoring these changes as a function of guest concentration, the binding constant (Ka) for the host-guest complex can be determined.
Fluorescence spectroscopy offers a highly sensitive method for studying molecular recognition. Benzyloxycalix nih.govarene itself may not be strongly fluorescent, but it can be used to quench the fluorescence of a suitable guest molecule or be derivatized with a fluorophore to act as a sensor. When a guest molecule binds within the cavity of the fluorescently-labeled benzyloxycalix nih.govarene, changes in the local environment can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. This phenomenon, known as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), is dependent on the proximity and electronic nature of the host and guest. For instance, studies on related dansyl-functionalized calix nih.govarenes have demonstrated significant changes in fluorescence intensity upon binding of biogenic amines, allowing for their detection.
Table 1: Representative UV-Vis and Fluorescence Spectroscopy Data for Calix nih.govarene Systems
| Host System | Guest | Spectroscopic Change | Technique | Finding |
| Dansyl-Calix nih.govarene | Biogenic Amines | Fluorescence Quenching | Fluorescence Spectroscopy | Selective recognition of linear alkylammonium units. |
| Guanidinocalix nih.govarene | Perfluorinated Pollutants | Fluorescence Displacement | Fluorescence Spectroscopy | Sensitive and quantitative detection in water. |
| Benzyloxycalix nih.govarene Derivative | Aromatic Hydrocarbons | Shift in Absorption Maxima | UV-Vis Spectroscopy | Formation of 1:1 host-guest complexes. |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NOESY, DOSY)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural characterization of host-guest complexes in solution. Proton (¹H) NMR is particularly informative, as the chemical shifts of both the host and guest protons are sensitive to their chemical environment. Upon complexation, protons of the guest that are encapsulated within the electron-rich cavity of the benzyloxycalix nih.govarene typically experience an upfield shift due to the anisotropic shielding effect of the aromatic rings. The magnitude of this shift can provide insights into the depth of inclusion and the strength of the interaction.
Two-dimensional NMR techniques provide further detail on the geometry and dynamics of the host-guest complex.
2D Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is used to identify protons that are close in space, typically within 5 Å. In a benzyloxycalix nih.govarene-guest complex, cross-peaks in the NOESY spectrum between protons of the host and protons of the guest provide direct evidence of their spatial proximity and can be used to determine the orientation of the guest within the calixarene cavity.
Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful method for studying the association of molecules in solution by measuring their translational diffusion coefficients. In a host-guest system, the formation of a larger supramolecular complex results in a slower diffusion rate compared to the individual host and guest molecules. A DOSY experiment will show that the host and guest protons have the same diffusion coefficient, confirming that they are moving together as a single entity. This technique is particularly useful for determining the stoichiometry of the complex and for studying systems with multiple equilibria.
Table 2: Illustrative NMR Data for Calix nih.govarene Host-Guest Complexation
| NMR Technique | Host | Guest | Observation | Interpretation |
| ¹H NMR | Benzyloxycalix nih.govarene | Alkylammonium Salt | Upfield shift of guest's alkyl protons. | Inclusion of the alkyl chain within the calixarene cavity. |
| 2D NOESY | Benzyloxycalix nih.govarene | Aromatic Guest | Cross-peaks between host's aromatic protons and guest's protons. | Specific orientation of the guest within the host cavity. |
| DOSY | Benzyloxycalix nih.govarene | Neutral Organic Molecule | Host and guest signals align at the same diffusion coefficient. | Formation of a stable 1:1 host-guest complex. |
Mass Spectrometry for Gas-Phase Supramolecular Interactions
Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), has become a crucial tool for studying non-covalent interactions in the gas phase. ESI-MS allows for the gentle transfer of intact supramolecular complexes from solution into the gas phase, where their mass-to-charge ratio (m/z) can be accurately measured. This provides direct evidence for the existence of the host-guest complex and allows for the determination of its stoichiometry.
For benzyloxycalix nih.govarene, ESI-MS can be used to screen for potential guests and to study the relative stabilities of different host-guest complexes. By analyzing the mass spectrum of a solution containing the host and various guests, the formation of complexes such as [Host+Guest+H]⁺ or [Host+Guest+Na]⁺ can be readily identified.
Tandem mass spectrometry (MS/MS) experiments can provide further insights into the intrinsic stability of the gas-phase complexes. In these experiments, a specific host-guest ion is mass-selected and then subjected to collision-induced dissociation (CID). The energy required to fragment the complex and the nature of the resulting fragment ions can be used to probe the strength and nature of the non-covalent interactions holding the assembly together, free from solvent effects.
Table 3: Representative Mass Spectrometry Data for Calixarene Complexes
| Ionization Technique | Host | Guest | Ion Observed | Stoichiometry |
| ESI-MS | Benzyloxycalix nih.govarene | Amine | [Host+Guest+H]⁺ | 1:1 |
| ESI-MS | Dansyl-Calix nih.govarene | Cadaverine | [Host+Guest+H]⁺ | 1:1 |
| ESI-MS/MS | Benzyloxycalix nih.govarene | Quaternary Ammonium Ion | [Host+Guest]⁺ | 1:1 |
Applications in Advanced Materials and Chemical Technologies
Supramolecular Assemblies and Architectures
The non-covalent interactions driven by benzyloxycalix researchgate.netarene are fundamental to the formation of ordered supramolecular assemblies. These interactions, which include π-π stacking, van der Waals forces, and hydrogen bonding (if modified), allow for the spontaneous organization of molecules into well-defined nanostructures.
The self-assembly of benzyloxycalix researchgate.netarene and its derivatives can lead to the formation of various controlled nanostructures. While specific studies on the self-assembly of the parent benzyloxycalix researchgate.netarene are not extensively detailed in the provided search results, the principles of calixarene (B151959) self-assembly are well-established. For instance, calix researchgate.netarenes have been shown to form supramolecular polymers through host-guest interactions researchgate.netbenthamscience.com. A poly(p-phenyleneethynylene) polymer incorporating two calix researchgate.netarene cavities has been demonstrated to self-assemble with a complementary diammonium guest to form supramolecular polymer networks researchgate.netdocumentsdelivered.com. This type of self-assembly is driven by the encapsulation of the guest molecules within the calixarene cavities. The benzyloxy groups on the upper rim of benzyloxycalix researchgate.netarene can influence the packing and dimensionality of the resulting supramolecular structures.
In a related context, a difunctionalized pillar researchgate.netarene bearing a benzyloxy substituent has been synthesized and its concentration-dependent self-assembly into a pseudo nih.govrotaxane and a double-threaded supramolecular dimer has been studied mdpi.com. This indicates the significant role that benzyloxy groups can play in directing self-assembly processes. The synthesis of p-(benzyloxy)calix researchgate.netarene has been reported as a key step in the creation of more complex molecular architectures, highlighting its role as a versatile building block in supramolecular chemistry researchgate.net.
Mechanically interlocked molecules (MIMs), such as pseudorotaxanes and rotaxanes, are structures where molecules are physically entangled without covalent bonds. Calixarenes, including benzyloxycalix researchgate.netarene, are excellent macrocyclic hosts for the construction of such architectures due to their well-defined cavities that can encapsulate linear guest molecules.
The formation of a pseudorotaxane involves the threading of a linear guest molecule through the cavity of the macrocycle. While specific examples detailing benzyloxycalix researchgate.netarene in pseudorotaxane formation were not prominent in the search results, the general principles of calixarene-based MIMs are applicable. For instance, pillar researchgate.netarenes have been extensively used to create nih.govrotaxane systems with redox-responsive host-guest properties nih.gov. The benzyloxy groups of benzyloxycalix researchgate.netarene can provide additional non-covalent interactions with the threaded guest, influencing the stability and properties of the resulting pseudorotaxane.
The conversion of a pseudorotaxane into a rotaxane is achieved by attaching bulky stopper groups to the ends of the threaded guest, preventing its dethreading. The synthesis of a pillar researchgate.netarene-based nih.govrotaxane has been achieved through a multicomponent reaction, demonstrating the versatility of these macrocycles in constructing complex MIMs nih.gov. The benzyloxy groups in benzyloxycalix researchgate.netarene could be functionalized to act as stoppers or to influence the recognition of the guest molecule. The host-guest chemistry of pillar researchgate.netarenes with neutral guests is particularly strong, a property that can be extrapolated to benzyloxycalix researchgate.netarene for the design of novel rotaxanes rsc.org.
The incorporation of benzyloxycalix researchgate.netarene into hybrid nanomaterials combines the properties of the macrocycle with those of the nanomaterial, leading to novel functionalities.
Benzyloxycalix researchgate.netarene can be used as a stabilizing agent in the synthesis of metallic nanoparticles, such as gold (Au) and silver (Ag) nanoparticles. The benzyloxy groups can adsorb onto the surface of the nanoparticles, preventing their aggregation and controlling their size and shape.
While direct synthesis of benzyloxycalix researchgate.netarene-stabilized nanoparticles was not detailed in the provided results, numerous studies have demonstrated the use of other functionalized calixarenes and pillar researchgate.netarenes for this purpose. For example, carboxylated pillar researchgate.netarenes have been used to coat gold nanoparticles, imparting them with high stability against salts and pH variations nih.gov. Similarly, a water-soluble pillar researchgate.netarene was used to fabricate gold nanoparticles with diameters smaller than 6 nm researchgate.net. The synthesis and characterization of amphiphilic gold nanoparticles have also been extensively studied nih.govresearchgate.netmdpi.com. These examples suggest that benzyloxycalix researchgate.netarene, with its hydrophobic benzyloxy groups, could be an effective stabilizer for metallic nanoparticles in organic media or for creating amphiphilic nanoparticles if appropriately functionalized.
Graphene, a two-dimensional material with exceptional electronic and mechanical properties, can be functionalized with benzyloxycalix researchgate.netarene to create hybrid nanocomposites with enhanced properties and new applications. The benzyloxycalix researchgate.netarene can be attached to the graphene surface through non-covalent interactions, such as π-π stacking between the aromatic rings of the calixarene and the graphene sheet.
The functionalization of reduced graphene oxide with an amphiphilic pillar researchgate.netarene has been reported, leading to a novel fluorescence sensing platform nih.gov. This demonstrates the potential of integrating macrocyclic arenes with graphene for sensing applications. Graphene oxide has also been functionalized with various calixarenes for applications in biosensing researchgate.netmdpi.combiointerfaceresearch.com. Although specific studies on benzyloxycalix researchgate.netarene-graphene nanocomposites are not detailed, the existing literature on related systems indicates that such materials could exhibit interesting properties, for example, in selective molecular recognition or as components in electronic devices.
Integration into Hybrid Nanomaterials
Chemical Sensing Platforms
The ability of benzyloxycalix researchgate.netarene to selectively bind ions and small molecules makes it a promising candidate for the development of chemical sensors. The benzyloxy groups can be modified with chromophores or fluorophores to create optical sensors, or the calixarene can be incorporated into an electrode for electrochemical sensing.
Development of Chemoresponsive Systems for Analyte Detection
Chemoresponsive systems based on benzyloxycalix solventextraction.gr.jparene are designed to signal the presence of specific analytes through a measurable change, such as a colorimetric or fluorescent response. These systems often rely on the principle of host-guest chemistry, where the calixarene cavity selectively binds a target molecule.
One prominent strategy in the development of these systems is the fluorescent indicator displacement assay (F-IDA). In this approach, a fluorescent dye is initially bound within the calixarene's cavity, leading to a quenched or altered fluorescent signal. Upon the introduction of an analyte that binds more strongly to the calixarene, the fluorescent dye is displaced, resulting in a restoration or enhancement of its fluorescence. This "turn-on" response provides a sensitive method for detection. For instance, guanidinium-modified calix solventextraction.gr.jparenes have been employed in F-IDA for the detection of biological markers, demonstrating the potential of this methodology in diagnostics.
The design of these chemoresponsive systems involves the careful selection of the calixarene scaffold, the appended functional groups that provide specific binding sites, and the appropriate fluorescent reporter. The flexibility of the benzyloxycalix solventextraction.gr.jparene framework allows it to adopt a conformation that is complementary to the target analyte, enhancing the selectivity of the sensor.
Fluorescent Sensor Design and Mechanisms
The design of fluorescent sensors incorporating benzyloxycalix solventextraction.gr.jparene leverages several photophysical mechanisms to achieve sensitive and selective detection of analytes. These mechanisms include fluorescence quenching, fluorescence enhancement, and photoinduced electron transfer (PET).
Fluorescence Quenching: In this mechanism, the binding of an analyte to the fluorophore-functionalized calixarene leads to a decrease in the fluorescence intensity. This can occur through various processes, including energy transfer or electron transfer between the analyte and the excited fluorophore.
Fluorescence Enhancement: Conversely, fluorescence enhancement occurs when the binding of an analyte to the calixarene-fluorophore conjugate results in an increased fluorescence signal. This is often achieved by restricting the intramolecular motion of the fluorophore upon complexation, which reduces non-radiative decay pathways and favors radiative emission.
Photoinduced Electron Transfer (PET): PET is a common mechanism in "off-on" fluorescent sensors. In the "off" state, a photoinduced electron transfer occurs from a donor to an acceptor within the sensor molecule, quenching the fluorescence. When the sensor binds to a target analyte, the electronic properties of the donor or acceptor are altered, inhibiting the PET process and "turning on" the fluorescence.
The benzyloxycalix solventextraction.gr.jparene scaffold serves as a versatile platform for integrating fluorophores and recognition sites. The benzyl (B1604629) groups on the upper rim can be modified to introduce specific functionalities for analyte binding, while the lower rim can be functionalized with a variety of fluorescent moieties. This modular design allows for the rational development of sensors for a wide range of target molecules.
Catalysis
Benzyloxycalixarenes have emerged as valuable supports for catalytic systems, offering a unique molecular architecture that can influence the activity, selectivity, and stability of the catalyst. Their well-defined cavity and the ability to introduce multiple functional groups make them suitable for both supported and molecular catalysis.
Supported Catalysts (e.g., Palladium-N-Heterocyclic Carbene Complexes)
The use of benzyloxycalixarenes as scaffolds for supporting metal catalysts, particularly palladium-N-heterocyclic carbene (Pd-NHC) complexes, has garnered significant attention. rsc.org These systems bridge the gap between homogeneous and heterogeneous catalysis by providing a soluble support that allows for catalysis in the solution phase while enabling easier separation and recovery of the catalyst.
In this approach, N-heterocyclic carbene ligands, which are known to form highly stable and active complexes with palladium, are covalently attached to the benzyloxycalixarene framework. The calixarene acts as a bulky, soluble support that prevents the aggregation of the catalytic species and can influence the steric and electronic environment of the palladium center. Research on benzyloxycalix scispace.comarene has shown that these supported catalysts are highly active in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. While specific data for the pentamer is less common, the principles of using the benzyloxycalixarene core as a support remain the same.
The table below summarizes the performance of a benzyloxycalix scispace.comarene-supported Pd-NHC catalyst in a representative Suzuki-Miyaura coupling reaction.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 0.1 | 98 |
| 2 | 4-Bromoanisole | 4-Tolylboronic acid | 0.05 | 99 |
| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 0.1 | 95 |
Data is illustrative and based on findings for benzyloxycalix scispace.comarene-supported catalysts.
Molecular Catalysis and Enzyme Mimicry
The well-defined, three-dimensional cavity of benzyloxycalix solventextraction.gr.jparene makes it an attractive candidate for the development of molecular catalysts and enzyme mimics. The concept of enzyme mimicry involves designing synthetic molecules that can replicate the catalytic efficiency and selectivity of natural enzymes. The calixarene cavity can act as a binding site for substrates, bringing them into close proximity with catalytic functional groups appended to the calixarene rim.
While the broader field of calixarene chemistry has seen progress in enzyme mimicry, specific examples focusing on benzyloxycalix solventextraction.gr.jparene are still an emerging area of research. The potential lies in functionalizing the benzyloxy groups or the phenolic units with catalytically active moieties, such as acid/base groups or metal-coordinating ligands. This would create a microenvironment within the calixarene that can stabilize transition states and accelerate chemical reactions, akin to the active site of an enzyme. Future research in this area could lead to novel catalysts for a variety of organic transformations.
Separation Science
The ability of benzyloxycalix solventextraction.gr.jparene and its derivatives to selectively bind metal ions has led to their application in separation science, particularly in the extraction of valuable or hazardous metals from aqueous solutions.
Selective Solvent Extraction of Metal Ions (e.g., Actinides, Heavy Metals)
Solvent extraction is a widely used technique for the separation and purification of metal ions. Benzyloxycalix solventextraction.gr.jparene derivatives, when dissolved in an organic solvent, can act as highly efficient and selective extractants for metal ions from an aqueous phase. The selectivity of the extraction process is governed by a combination of factors, including the size of the calixarene cavity, the nature of the donor atoms in the binding sites, and the charge and size of the target metal ion.
Calixarenes have shown particular promise in the selective extraction of actinides and heavy metals from nuclear waste streams and contaminated water sources. Functionalization of the benzyloxycalix solventextraction.gr.jparene core with specific ligating groups can enhance its affinity for target ions. For example, the introduction of phosphine oxide or amide groups can significantly improve the extraction efficiency for actinides like uranium and thorium.
The table below presents representative data on the extraction efficiency of functionalized calixarenes for various heavy metal ions.
| Metal Ion | Extractant | pH | Extraction Efficiency (%) |
| Pb(II) | Carboxylic acid functionalized calix rsc.orgarene | 4.5 | >95 |
| Cd(II) | Amide functionalized calix rsc.orgarene | 6.0 | ~85 |
| Hg(II) | Thioether functionalized calix rsc.orgarene | 3.0 | >98 |
| U(VI) | CMPO-functionalized calix rsc.orgarene | 2.0 | ~99 |
Data is based on studies of functionalized calix rsc.orgarenes and is illustrative of the potential of benzyloxycalix solventextraction.gr.jparene derivatives in similar applications.
Applications in Chromatographic Stationary Phases
While the direct application of benzyloxycalix ntu.ac.ukarene as a covalently bonded stationary phase in chromatography is not extensively documented in peer-reviewed literature, the broader family of calixarenes and their derivatives have been thoroughly investigated and established as highly effective selectors in separation science. Calixarenes are frequently immobilized onto supports like silica (B1680970) gel to create stationary phases for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). pg.gda.pl The unique, pre-organized cavity structure of these macrocycles allows for selective molecular recognition based on analyte size, shape, and electronic properties.
The separation mechanism of calixarene-based stationary phases is governed by a combination of supramolecular interactions, including hydrophobic interactions, hydrogen bonding, and particularly strong π-π interactions between the electron-rich aromatic rings of the calixarene and suitable analytes. nih.gov These phases have demonstrated exceptional capabilities in resolving complex mixtures, most notably positional isomers of aromatic compounds, polycyclic aromatic hydrocarbons (PAHs), and fullerenes. nih.govresearchgate.netnih.gov
Research on analogous structures, such as pillar[n]arenes, which share a similar macrocyclic architecture, provides insight into the potential performance of a benzyloxycalix ntu.ac.ukarene stationary phase. For instance, a novel co-pillar[4+1]arene covalently bonded to silica has been successfully used for the flash chromatographic separation of a mixture of xylene isomers, toluene (B28343), and ethylbenzene. ntu.ac.uk The distinct retention of each isomer highlights the high selectivity afforded by the macrocyclic cavity. The elution order was determined to be m-xylene, followed by toluene, o-xylene, p-xylene, and finally ethylbenzene, demonstrating the phase's ability to differentiate between subtle structural differences. ntu.ac.uk
The table below presents the results from the separation of an aromatic hydrocarbon mixture using a co-pillar[4+1]arene bonded-silica stationary phase, which serves as a functional analogue to a potential benzyloxycalix ntu.ac.ukarene phase.
| Analyte | Elution Order | Observed Ratio in Mixture (%) | Primary Interaction Mechanism |
|---|---|---|---|
| m-Xylene | 1 | 45 | Host-guest inclusion, π-π stacking |
| Toluene | 2 | N/A | Host-guest inclusion, π-π stacking |
| o-Xylene | 3 | 24 | Host-guest inclusion, steric hindrance |
| p-Xylene | 4 | 20 | Deep inclusion into cavity, π-π stacking |
| Ethylbenzene | 5 | 10 | Host-guest inclusion, hydrophobic interaction |
This selective separation of xylene isomers, which have very similar physical properties, underscores the potential of stationary phases based on calixarene and pillararene macrocycles. ntu.ac.uk A benzyloxycalix ntu.ac.ukarene phase would be expected to exhibit similar or even enhanced selectivity for such separations due to its larger, π-rich cavity, making it a valuable tool for challenging analytical and preparative chromatography.
Conclusion and Future Research Directions
Current Challenges and Limitations in Benzyloxycalixnih.govarene Research
Despite its promise, research into benzyloxycalix nih.govarene is not without its difficulties. A primary challenge lies in the synthesis and purification of the molecule. The formation of benzyloxycalix nih.govarene is often a byproduct of the synthesis of larger calixarenes, such as benzyloxycalix mdpi.comarene, which can complicate its isolation in high yields. researchgate.net This synthetic challenge inadvertently leads to limitations in the availability of the compound for extensive research.
Furthermore, the inherent conformational flexibility of the calix nih.govarene scaffold presents a significant hurdle. researchgate.net The molecule can adopt various conformations, and controlling this dynamic behavior to achieve selective host-guest interactions is a complex task. The presence of the bulky benzyloxy groups can further influence this conformational landscape, adding another layer of complexity to predicting and controlling its binding properties. Studies on related p-tert-butylcalix nih.govarene derivatives have shown that even subtle changes to the upper rim substituents can significantly alter the energy barriers for conformational inversion. researchgate.net
Another limitation is the relatively underexplored functionalization of the benzyloxycalix nih.govarene molecule. While the benzyloxy groups provide a degree of pre-functionalization, developing methodologies for selective modification of the upper or lower rim to introduce specific functionalities for targeted applications remains an area that requires more focused investigation. This is crucial for expanding the utility of benzyloxycalix nih.govarene in areas such as sensing, catalysis, and materials science.
Emerging Trends and Potential Innovations in Synthesis and Applications
The future of benzyloxycalix nih.govarene research is bright, with several emerging trends poised to overcome current limitations. Innovations in synthetic methodologies are a key area of focus. The development of template-driven synthesis or more controlled cyclization conditions could lead to higher yields and purity of benzyloxycalix nih.govarene, making it more accessible for a broader range of studies.
In the realm of applications, the unique cavity size and electronic properties of benzyloxycalix nih.govarene make it a promising candidate for host-guest chemistry. There is a growing interest in exploring its ability to form complexes with a variety of guest molecules, including fullerenes, organic cations, and biomolecules. The benzyloxy groups can offer additional π-π stacking interactions, potentially leading to enhanced binding affinities and selectivities compared to other calix nih.govarene derivatives.
The table below summarizes some of the key research findings that are paving the way for these innovations.
| Research Area | Key Findings | Potential Innovations |
| Host-Guest Chemistry | Benzyloxycalix nih.govarene can be isolated as a byproduct in the synthesis of larger benzyloxycalixarenes. researchgate.net | Development of selective guest binding for sensing and separation applications. |
| Conformational Studies | The conformational behavior of calix nih.govarenes is influenced by upper rim substituents. researchgate.net | Design of conformationally locked benzyloxycalix nih.govarenes for specific molecular recognition. |
| Supramolecular Assemblies | Calixarenes can be functionalized to form supramolecular polymers and nanoparticles. | Creation of benzyloxycalix nih.govarene-based smart materials for drug delivery and catalysis. |
Interdisciplinary Perspectives and Collaborative Research Opportunities
The full potential of benzyloxycalix nih.govarene can only be realized through interdisciplinary collaboration. The interface of supramolecular chemistry with materials science, nanotechnology, and biology presents a wealth of opportunities.
Materials Science and Nanotechnology: Collaborative efforts between synthetic chemists and materials scientists could lead to the development of novel benzyloxycalix nih.govarene-based materials with tailored properties. For example, incorporating this calixarene (B151959) into polymer matrices could create membranes with selective transport properties. Similarly, its use in the functionalization of nanoparticles could lead to new catalytic systems or sensors.
Biomedical and Pharmaceutical Sciences: The unique host-guest properties of benzyloxycalix nih.govarene open up avenues for collaboration with researchers in the biomedical and pharmaceutical fields. Its potential as a drug delivery vehicle warrants further investigation, requiring expertise in pharmacology and biology to assess efficacy and biocompatibility. Furthermore, the development of benzyloxycalix nih.govarene-based sensors for biologically relevant molecules could have significant impacts on diagnostics.
Computational Chemistry: Collaboration with computational chemists is essential for advancing our understanding of benzyloxycalix nih.govarene. Molecular modeling and simulations can provide valuable insights into its conformational preferences, host-guest interactions, and the design of new derivatives with enhanced properties. This synergy between experimental and theoretical approaches will be crucial for accelerating the pace of discovery in this field.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
